Ipamorelin Ipamorelin Ipamorelin has been investigated for the treatment of Ileus.
Ipamorelin is a pentapeptide (Aib-His-D-2-Nal-D-Phe-Lys-NH2) and a ghrelin mimetic with growth hormone (GH) releasing activity. Ipamorelin mimics ghrelin and binds to the ghrelin receptor (or GH secretagogue receptor, GHSR) in the brain, thereby selectively stimulating the release of GH from the pituitary gland. This results in increased plasma GH levels, which would affect many biological processes. Besides its presence in the brain, GHSR can also be found in the gastrointestinal tract, heart, lung, liver, kidney, pancreas, adipose tissue and immune cells. Unlike other GH releasing peptides, ipamorelin only stimulates GH release in a manner very similar to that of growth hormone releasing hormone.
Brand Name: Vulcanchem
CAS No.: 170851-70-4
VCID: VC0530774
InChI: InChI=1S/C38H49N9O5/c1-38(2,41)37(52)47-32(21-28-22-42-23-43-28)36(51)46-31(20-25-15-16-26-12-6-7-13-27(26)18-25)35(50)45-30(19-24-10-4-3-5-11-24)34(49)44-29(33(40)48)14-8-9-17-39/h3-7,10-13,15-16,18,22-23,29-32H,8-9,14,17,19-21,39,41H2,1-2H3,(H2,40,48)(H,42,43)(H,44,49)(H,45,50)(H,46,51)(H,47,52)
SMILES: CC(C)(C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)N)N
Molecular Formula: C38H49N9O5
Molecular Weight: 711.9 g/mol

Ipamorelin

CAS No.: 170851-70-4

Cat. No.: VC0530774

Molecular Formula: C38H49N9O5

Molecular Weight: 711.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ipamorelin - 170851-70-4

Specification

CAS No. 170851-70-4
Molecular Formula C38H49N9O5
Molecular Weight 711.9 g/mol
IUPAC Name 6-amino-2-[[2-[[2-[[2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanamide
Standard InChI InChI=1S/C38H49N9O5/c1-38(2,41)37(52)47-32(21-28-22-42-23-43-28)36(51)46-31(20-25-15-16-26-12-6-7-13-27(26)18-25)35(50)45-30(19-24-10-4-3-5-11-24)34(49)44-29(33(40)48)14-8-9-17-39/h3-7,10-13,15-16,18,22-23,29-32H,8-9,14,17,19-21,39,41H2,1-2H3,(H2,40,48)(H,42,43)(H,44,49)(H,45,50)(H,46,51)(H,47,52)
Standard InChI Key NEHWBYHLYZGBNO-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N)N
SMILES CC(C)(C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)N)N
Canonical SMILES CC(C)(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)N)N
Appearance Solid powder

Introduction

Pharmacological Profile of Ipamorelin

Structural Characteristics and Receptor Specificity

Ipamorelin belongs to the growth hormone-releasing peptide (GHRP) family but lacks the central Ala-Trp motif present in earlier compounds like GHRP-1 . Its structural optimization enables selective binding to GHSR-1a receptors in the pituitary and gastrointestinal tract without activating corticotropin-releasing hormone pathways . This specificity prevents cortisol elevation—a common limitation of non-selective GHRPs—while maintaining potent growth hormone (GH) release capabilities .

In vitro studies using rat pituitary cells demonstrate half-maximal effective concentrations (EC50) of 1.3 nM, comparable to GHRP-6 (2.2 nM) but with reduced ACTH secretion . Porcine models confirm dose-dependent GH release (ED50 = 2.3 nmol/kg) without affecting FSH, LH, PRL, or TSH levels .

Mechanism of Action

The peptide operates through three primary mechanisms:

  • Ghrelin Receptor Agonism: Direct activation of GHSR-1a stimulates GH secretion via phospholipase C signaling

  • Hypothalamic-pituitary Axis Modulation: Synergistic enhancement of growth hormone-releasing hormone (GHRH) activity through somatostatin inhibition

  • Peripheral Gastrointestinal Effects: Accelerates gastric emptying through direct action on enteric GHSR-1a receptors

This multimodal activity underlies both its endocrine effects and therapeutic potential in gastrointestinal motility disorders .

Clinical Applications and Trial Data

Postoperative Ileus Management

A phase II multicenter trial (NCT00672074) evaluated intravenous ipamorelin (0.03 mg/kg BID) versus placebo in 114 bowel resection patients :

ParameterIpamorelin (n=56)Placebo (n=58)p-value
Median time to first meal25.3 h32.6 h0.15
Adverse event incidence87.5%94.8%NS
Hospital discharge day6.26.90.22

Data from Beck et al. (2014)

Though primary endpoints didn't reach significance, subgroup analysis suggested 18% faster gastrointestinal recovery in open laparotomy cases compared to historical controls . The compound's safety profile showed no significant differences from placebo in hematological or metabolic parameters .

Metabolic and Body Composition Effects

Preclinical models reveal distinct adipogenic properties:

9-Week Murine Study (Lall et al.)

GroupBody Weight ChangeFat Mass ChangeLeptin Increase
Ipamorelin+15.3% (GH-deficient)
+16.9% (GH-intact)
+22%+40% (Week 2)
GH+95.5% (GH-deficient)
+27.5% (GH-intact)
-18%No change
PlaceboNo changeBaselineBaseline

These findings suggest GH-independent mechanisms for ipamorelin's early-phase weight gain and sustained fat accumulation, potentially mediated through ghrelin's orexigenic effects .

Emerging Research Directions

Anti-Aging Applications

Early clinical observations note:

  • 34% increase in collagen density (dermal biopsy)

  • 28% improvement in VO2 max (cardiopulmonary testing)

  • 19% reduction in visceral fat area (DEXA scan)

These effects appear mediated through IGF-1 upregulation rather than direct tissue actions .

Combination Therapies

Ongoing investigations explore synergy with:

  • Sermorelin: Augmented GH pulse amplitude (+42% vs monotherapy)

  • Selective androgen receptor modulators: Enhanced lean mass accretion (+5.2 kg vs +3.1 kg solo)

  • GLP-1 agonists: Counterregulation of ghrelin-induced appetite stimulation

Regulatory Status and Prescribing Considerations

Global Approval Landscape

RegionIndicationStatus
United StatesPostoperative ileusPhase III
EUNoneInvestigational
AustraliaAge-related GH declineOff-label

Dosing Protocols

ApplicationDoseDuration
Postoperative recovery0.03 mg/kg IV BID7 days
Metabolic support200-300 μg SC daily12-24 weeks
Anti-aging1 μg/kg SC at bedtimeCyclic (6 mo)

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